Ethyl 3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate
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Overview
Description
Ethyl 3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate is a synthetic organic compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, and a trifluorobutanoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a pyrazole derivative. For instance, the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid can be achieved using difluoroacetic acid, which is introduced at a post-synthesis phase . The reaction conditions often include the use of catalysts such as nanoscale titanium dioxide to carry out catalytic esterification, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer CF2H to specific sites on the pyrazole ring . These methods are designed to be cost-effective, environmentally friendly, and scalable, ensuring high product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl and trifluorobutanoate moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
Ethyl 3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluorobutanoate groups play a crucial role in enhancing the compound’s binding affinity to target enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to the desired biological effects .
Comparison with Similar Compounds
Ethyl 3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate can be compared with other similar compounds, such as:
3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid: This compound shares a similar pyrazole core but lacks the trifluorobutanoate ester moiety.
Difluoromethylated pyrazoline and pyrrole derivatives: These compounds have similar difluoromethyl groups but differ in their heterocyclic structures and functional groups.
The uniqueness of this compound lies in its combination of difluoromethyl and trifluorobutanoate groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F5N2O2/c1-3-20-9(19)5-8(11(14,15)16)18-6(2)4-7(17-18)10(12)13/h4,8,10H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFILWIYABDBYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)C(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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